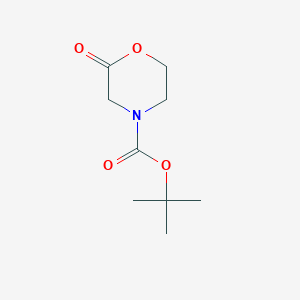
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile” is C10H10N2O . Its molecular weight is 174.20 . Unfortunately, the specific InChI Key and Linear Structure Formula are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound is available for research use only . The boiling point is not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile and related compounds have been extensively studied in the field of organic synthesis. For instance, they have been utilized in the novel synthesis and reactions of various heterocyclic compounds. An example includes the preparation of new derivatives featuring amino, alkylthio, amido, thioamido, tetrazolyl, and carboximidic acid ethyl ester groups at position 3 of the tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles (Chang, Cho, & Kim, 2003). Furthermore, a palladium-catalyzed arylation and heteroarylation method has been developed for 8-oxo-5,6,7,8-tetrahydroindolizines, leading to an efficient one-step synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines (Gracia, Cazorla, Métay, Pellet-Rostaing, & Lemaire, 2009).
Pharmaceutical Applications
In the pharmaceutical domain, certain derivatives of this compound have been explored. For example, the design and synthesis of pyrrole-oxindole progesterone receptor modulators have been reported, showing potential for use in female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).
Material Science Applications
In material science, studies have been conducted on the electronic structure and optical properties of certain derivatives, which could have applications in optoelectronic devices. For instance, DFT calculations and experimental studies on the electronic structure and optical properties of specific thin films have been carried out, suggesting potential use in optoelectronics (Al-Muntaser, El-Nahass, & Saad, 2020).
Herbicidal Activities
Additionally, certain derivatives have been synthesized and screened for herbicidal activities. The results indicated that specific compounds showed significant inhibition rates to certain plants, suggesting potential as herbicides (Sun, Huang, Li, Wang, & Luo, 2019).
Safety and Hazards
The safety information for “5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile” indicates that it should not be handled until all safety precautions have been read and understood. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source. It should be stored away from clothing and combustible materials .
Propiedades
IUPAC Name |
5-methyl-7-oxo-2,3-dihydro-1H-indolizine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10(13)8(6-11)9-3-2-4-12(7)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTMXBMSTRPHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C2N1CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B1382294.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B1382296.png)

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1382299.png)





![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)

